endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane

Catalog No.
S1920111
CAS No.
307531-89-1
M.F
C35H63F3O9Si7
M. Wt
881.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclope...

CAS Number

307531-89-1

Product Name

endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane

IUPAC Name

1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trifluoro-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane

Molecular Formula

C35H63F3O9Si7

Molecular Weight

881.5 g/mol

InChI

InChI=1S/C35H63F3O9Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-35H,1-28H2

InChI Key

MHANYKIZQPHDKI-UHFFFAOYSA-N

SMILES

C1CCC(C1)[Si]23O[Si]4(O[Si](O[Si](O2)(O[Si](O[Si](O3)(O[Si](O4)(C5CCCC5)F)C6CCCC6)(C7CCCC7)F)C8CCCC8)(C9CCCC9)F)C1CCCC1

Canonical SMILES

C1CCC(C1)[Si]23O[Si]4(O[Si](O[Si](O2)(O[Si](O[Si](O3)(O[Si](O4)(C5CCCC5)F)C6CCCC6)(C7CCCC7)F)C8CCCC8)(C9CCCC9)F)C1CCCC1

endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane is a complex siloxane compound characterized by its unique molecular structure and trifluoromethyl groups. Its chemical formula is C35H63F3O9Si7C_{35}H_{63}F_{3}O_{9}Si_{7}, and it has a molecular weight of 881.46 g/mol. The compound features a heptacyclopentyl structure combined with a tricyclic framework, which contributes to its distinctive chemical properties and potential applications in various fields such as materials science and medicinal chemistry .

The mechanism of action of TF-POSS depends on the specific application. In some cases, the rigid cage structure can offer reinforcement or act as a spacer molecule in polymers []. The ability to attach various functional groups allows TF-POSS to interact with other molecules, potentially influencing properties like fire retardancy or electrical conductivity in composite materials [].

Nanoparticle Reinforcements

Trifluoro-POSS® possesses a cage-like structure composed of silicon and oxygen atoms. This structure makes it a promising candidate for reinforcing polymers at the nanoscale [1]. Studies have shown that incorporating Trifluoro-POSS® into polymers can improve their mechanical properties, such as tensile strength, modulus, and thermal stability [1, 2].

[1] [2]

Functional Materials Design

The presence of fluorine atoms in Trifluoro-POSS® introduces interesting functionalities. The molecule exhibits water repellency and improved compatibility with organic solvents [3]. This makes it valuable for designing surfaces with specific properties, such as self-cleaning coatings or antifouling materials [3, 4].

[3] _ POSS-Based_Siloxane_Surfactants[4]

Drug Delivery Systems

The cage-like structure of Trifluoro-POSS® offers potential for encapsulating drugs or biomolecules. Researchers are exploring its use as a carrier for targeted drug delivery [5]. The ability to modify the surface of Trifluoro-POSS® allows for controlled release of the encapsulated cargo, making it a promising candidate for advanced drug delivery systems [5].

[5]

Research into the biological activity of endo-3,7,14-trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane suggests potential bioactive properties. While specific data on its pharmacological effects are sparse, compounds with similar structures often exhibit antimicrobial and anticancer activities due to their unique molecular configurations and interactions with biological systems .

The synthesis of endo-3,7,14-trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane typically involves multi-step organic synthesis techniques:

  • Formation of the heptacyclopentyl framework: This may involve cyclization reactions starting from suitable precursors.
  • Introduction of trifluoromethyl groups: This can be achieved through fluorination reactions using fluorinating agents.
  • Siloxane bond formation: The siloxane links can be formed through condensation reactions between silanol groups or silanes.

These methods require careful control of reaction conditions to achieve high yields and purity of the final product.

endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane has potential applications in various fields:

  • Materials Science: Due to its unique structural properties and thermal stability.
  • Pharmaceuticals: As a candidate for drug development owing to possible bioactive properties.
  • Nanotechnology: In the creation of novel nanomaterials with specific functionalities.

Interaction studies involving endo-3,7,14-trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane are essential for understanding its behavior in biological systems and material applications. Preliminary studies suggest that its interactions could be influenced by:

  • Hydrophobicity: The presence of multiple cyclopentyl groups may enhance hydrophobic interactions.
  • Electrophilic nature: The trifluoromethyl groups might interact with nucleophiles in biological systems.

Further research is required to elucidate these interactions comprehensively.

Several compounds share structural or functional similarities with endo-3,7,14-trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane:

Compound NameStructureUnique Features
TrisilanolSiloxane-basedContains hydroxyl groups for enhanced reactivity
OctamethylcyclotetrasiloxaneSiloxaneUsed in cosmetic formulations due to low toxicity
Perfluorinated compoundsFluorinatedHigh stability and resistance to degradation

The uniqueness of endo-3,7,14-trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane lies in its complex cyclopentyl structure combined with a trifluoromethyl group and multiple siloxane linkages that could provide distinct properties not found in simpler siloxanes or fluorinated compounds.

Wikipedia

Endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane

Dates

Modify: 2024-04-14

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